7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.: 477861-93-1
VCID: VC4641393
InChI: InChI=1S/C15H11ClFN3/c16-11-3-6-13-14(7-11)19-9-20-15(13)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,19,20)
SMILES: C1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)F
Molecular Formula: C15H11ClFN3
Molecular Weight: 287.72

7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine

CAS No.: 477861-93-1

Cat. No.: VC4641393

Molecular Formula: C15H11ClFN3

Molecular Weight: 287.72

* For research use only. Not for human or veterinary use.

7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine - 477861-93-1

Specification

CAS No. 477861-93-1
Molecular Formula C15H11ClFN3
Molecular Weight 287.72
IUPAC Name 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine
Standard InChI InChI=1S/C15H11ClFN3/c16-11-3-6-13-14(7-11)19-9-20-15(13)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,19,20)
Standard InChI Key FCWJFTUGQBCNPV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)F

Introduction

Molecular Characterization

7-Chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine is a synthetic quinazoline derivative with the molecular formula C₁₅H₁₁ClFN₃ and a molecular weight of 287.72 g/mol. Its IUPAC name reflects a quinazoline core substituted with a chlorine atom at position 7, a 4-fluorobenzyl group at position 4, and an amine group at position 4. The structure combines aromatic and heterocyclic features, enabling interactions with biological targets such as tyrosine kinases .

PropertyValueSource
Molecular FormulaC₁₅H₁₁ClFN₃
Molecular Weight287.72 g/mol
CAS Number477861-93-1
Key Functional GroupsChlorine (C7), 4-fluorobenzyl (C4), amine (C4)

Synthesis and Chemical Modifications

The synthesis of 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine typically involves nucleophilic aromatic substitution or alkylation reactions. Below is a generalized synthesis pathway based on analogous quinazoline derivatives :

Core Synthesis

  • Quinazoline Formation:

    • A 7-chloroquinazolin-4-amine precursor is synthesized via cyclocondensation of 4-chloro-2-aminobenzoic acid with ammonia or amines under acidic conditions .

    • Substitution at position 7 is achieved using halogenating agents (e.g., POCl₃) .

  • Functionalization at Position 4:

    • The 4-amino group undergoes alkylation with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride) in the presence of a base (e.g., K₂CO₃) to introduce the 4-fluorobenzyl moiety .

Key Reactions

Reaction TypeConditionsOutcome
Nucleophilic Substitution4-fluorobenzyl chloride, K₂CO₃, DMF, 60–65°CIntroduction of 4-fluorobenzyl group at C4
OxidationH₂O₂, KMnO₄Formation of N-oxide derivatives
ReductionNaBH₄, catalytic hydrogenationReduction of nitro groups (if present)

Biological Activity and Mechanism of Action

Tyrosine Kinase Inhibition

The compound exhibits EGFR (epidermal growth factor receptor) inhibition, a hallmark of quinazoline derivatives . Key interactions include:

  • Hydrogen Bonding: The quinazoline N1 and N3 atoms form hydrogen bonds with Met793 and Thr766/Thr830 in EGFR’s ATP-binding pocket .

  • Hydrophobic Interactions: The 4-fluorobenzyl group interacts with the hydrophobic region of the kinase, enhancing binding affinity .

  • Halogen Effects: The chlorine at C7 and fluorine in the benzyl group contribute to electronic modulation, stabilizing interactions with aromatic residues .

Anticancer Efficacy

While direct data for this compound is limited, structurally related quinazolines (e.g., gefitinib, erlotinib) show:

  • IC₅₀ Values: Subnanomolar to low micromolar activity against EGFR-mutant non-small cell lung cancer (NSCLC) cell lines .

  • Selectivity: Reduced cytotoxicity against non-cancerous cells (e.g., HepG2) .

Case Studies and Structural Analogues

Comparative Analysis with Known EGFR Inhibitors

CompoundEGFR IC₅₀ (nM)Key Structural FeaturesSource
Gefitinib233-chloro-4-fluoroanilino quinazoline
Erlotinib2Ethynyl group at C6, 4-anilino
Current CompoundHypothetical7-Cl, 4-(4-F-benzyl)

Molecular Docking Insights

Docking studies on analogous quinazolines reveal:

  • Binding Mode: The quinazoline core aligns with the hinge region of EGFR, forming π-π interactions with Tyr845 and Phe832 .

  • Resistance Overcoming: Substitutions at C6/C7 (e.g., methoxy, ethoxy) may reduce affinity for T790M/L858R mutants .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing substitutions at C2/C4 positions require precise control of reaction conditions .

  • Scalability: Industrial synthesis may employ continuous flow reactors to optimize yields.

Research Gaps

  • In Vivo Efficacy: Preclinical studies are lacking for this specific compound.

  • Resistance Profiling: Testing against EGFR T790M and C797S mutants is critical .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator